4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 1260667-92-2
VCID: VC11514105
InChI: InChI=1S/C5H8BrN3/c1-4(2)9-3-5(6)7-8-9/h3-4H,1-2H3
SMILES:
Molecular Formula: C5H8BrN3
Molecular Weight: 190.04 g/mol

4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole

CAS No.: 1260667-92-2

Cat. No.: VC11514105

Molecular Formula: C5H8BrN3

Molecular Weight: 190.04 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole - 1260667-92-2

Specification

CAS No. 1260667-92-2
Molecular Formula C5H8BrN3
Molecular Weight 190.04 g/mol
IUPAC Name 4-bromo-1-propan-2-yltriazole
Standard InChI InChI=1S/C5H8BrN3/c1-4(2)9-3-5(6)7-8-9/h3-4H,1-2H3
Standard InChI Key GNNGRGTZRJNJBT-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(N=N1)Br

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a five-membered 1,2,3-triazole ring with substituents at positions 1 and 4 (Figure 1). The isopropyl group (–CH(CH3)2) at position 1 introduces steric bulk, while the bromine atom at position 4 enhances electrophilicity, making the molecule amenable to further functionalization. The triazole ring’s aromaticity and dipole moment contribute to its stability and reactivity .

Molecular Formula: C5H8BrN3
Molecular Weight: 190.05 g/mol
Regioselectivity: The 1,4-disubstitution pattern arises from copper-catalyzed azide-alkyne cycloaddition (CuAAC), which favors 1,4-regioisomers under standard conditions .

Spectroscopic Features

While experimental data for this specific compound are scarce, analogous triazoles exhibit distinct spectroscopic signatures:

  • 1H NMR: A singlet (1H) near δ 7.4–8.0 ppm corresponds to the C5–H proton of the triazole ring. The isopropyl group’s methine proton resonates as a septet (δ ~2.8–3.2 ppm), while methyl groups appear as doublets (δ ~1.2–1.4 ppm) .

  • 13C NMR: The triazole carbons appear at δ 120–150 ppm, with the quaternary C4–Br carbon deshielded due to electronegativity .

  • IR: Stretching vibrations for C–Br (550–650 cm⁻¹) and triazole ring C–N (1,450–1,550 cm⁻¹) are characteristic .

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most reliable route to 1,4-disubstituted triazoles involves CuAAC between an azide and a terminal alkyne. For 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole:

  • Azide Component: Isopropyl azide (propan-2-yl azide) can be synthesized via nucleophilic substitution of isopropyl bromide with sodium azide .

  • Alkyne Component: 3-Bromopropyne serves as the brominated alkyne precursor.

  • Reaction Conditions:

    • Catalyst: Cu(I) species (e.g., CuSO4·5H2O with sodium ascorbate) .

    • Solvent: DMSO/H2O (9:1) or solvent-free systems .

    • Temperature: 60°C for 10–12 hours .

Mechanism: The Cu(I) catalyst coordinates to the alkyne, forming a copper acetylide intermediate. Subsequent [3+2] cycloaddition with the azide yields the 1,4-triazole regioisomer (Scheme 1) .

Post-Synthetic Modification

Alternative approaches include:

  • Bromination: Electrophilic bromination of 1-isopropyl-1H-1,2,3-triazole using N-bromosuccinimide (NBS) under radical conditions .

  • Alkylation: Introducing the isopropyl group via alkylation of 4-bromo-1H-1,2,3-triazole with isopropyl bromide under basic conditions .

Physicochemical Properties

Thermal Stability

  • Melting Point: Estimated at 80–100°C based on analogs .

  • Boiling Point: ~280°C (extrapolated from similar brominated triazoles) .

  • Density: 1.8–2.1 g/cm³ (comparable to 4-bromo-2H-1,2,3-triazole) .

Solubility and Reactivity

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH2Cl2) .

  • Reactivity: The C4–Br bond participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or alkenyl groups .

Applications and Functional Utility

Pharmaceutical Intermediates

1,2,3-Triazoles are privileged scaffolds in drug discovery due to their:

  • Metabolic stability.

  • Hydrogen-bonding capacity.

  • Compatibility with bioorthogonal chemistry .
    4-Bromo derivatives serve as precursors for antitumor agents and kinase inhibitors .

Materials Science

  • Coordination Chemistry: The triazole nitrogen atoms chelate metals, enabling applications in catalysis and luminescent materials .

  • Polymer Chemistry: As a monomer for functional polymers with tailored thermal and electronic properties .

Agricultural Chemistry

Brominated triazoles exhibit herbicidal and fungicidal activity, though specific data for this compound require further study .

Future Perspectives

  • Synthetic Optimization: Explore photo- or electrochemical methods for greener synthesis.

  • Computational Studies: DFT calculations to predict reactivity and spectroscopic behavior .

  • Biological Screening: Evaluate antimicrobial and anticancer potential in vitro.

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